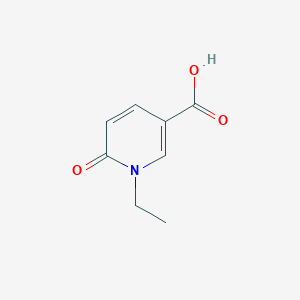

1-乙基-6-氧代-1,6-二氢吡啶-3-羧酸

描述

1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (EODPCA) is an organic compound that was first synthesized in 2000. It has since become a useful tool in the field of scientific research due to its wide range of applications and its ability to interact with various biological systems.

科学研究应用

合成方法和结构分析

合成技术

Wiedemann 和 Grohmann (2009) 的研究对二氢吡啶衍生物的历史和新的合成途径进行了全面评估。他们开发了一种使用琥珀腈酸的新型两步合成法来合成相似取代的二氢吡啶,提供了对 1-乙基-6-氧代-1,6-二氢吡啶-3-羧酸等化合物的合成见解 (Wiedemann & Grohmann, 2009)。

晶体结构测定

Gao 和 Long 的研究 (2021) 侧重于与 1-乙基-6-氧代-1,6-二氢吡啶-3-羧酸相关的化合物的晶体生长,通过 X 射线衍射提供了其结构的宝贵数据 (Gao & Long, 2021)。

药理潜力

强心活性

Mosti 等人 (1992) 合成了二氢吡啶衍生物的乙基或甲基酯,并评估了它们的强心活性。他们的研究结果有助于了解相关化合物的潜在治疗应用 (Mosti et al., 1992)。

抗菌特性

Hirose 等人 (1982) 和 Egawa 等人 (1984) 探索了与二氢吡啶结构相似的萘啶-3-羧酸的合成和抗菌活性,这可能揭示了 1-乙基-6-氧代-1,6-二氢吡啶-3-羧酸的抗菌潜力 (Hirose et al., 1982), (Egawa et al., 1984)。

化学反应性和相互作用

氢键研究

Dobbin 等人 (1993) 对二氢吡啶衍生物中的氢键进行了详细分析,这对于理解 1-乙基-6-氧代-1,6-二氢吡啶-3-羧酸的化学行为和潜在应用至关重要 (Dobbin et al., 1993)。

环化反应

Zhu、Lan 和 Kwon (2003) 报告了涉及类似于 1-乙基-6-氧代-1,6-二氢吡啶-3-羧酸的化合物的 [4 + 2] 环化过程,有助于理解其在有机合成中的潜力 (Zhu et al., 2003)。

作用机制

Target of Action

The primary target of 1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is AP-1 . AP-1 is a transcription factor that regulates gene expression in response to a variety of stimuli, including cytokines, growth factors, stress, and bacterial and viral infections . It plays a key role in cellular processes such as differentiation, proliferation, and apoptosis .

Mode of Action

1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid interacts with its target, AP-1, by blocking its mediated luciferase activity . This implies that it has an anti-inflammatory function .

Biochemical Pathways

The compound affects the AP-1 pathway, which is involved in the regulation of inflammatory responses . By blocking AP-1 mediated luciferase activity, it potentially downregulates the expression of genes involved in inflammation, thereby exerting its anti-inflammatory effects .

Pharmacokinetics

Its solubility in dmso suggests that it may be well-absorbed and distributed in the body

Result of Action

The molecular and cellular effects of 1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid’s action are primarily its anti-inflammatory effects . By blocking AP-1 mediated luciferase activity, it may reduce inflammation at the cellular level .

属性

IUPAC Name |

1-ethyl-6-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-9-5-6(8(11)12)3-4-7(9)10/h3-5H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJLSHTUWUNZCOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=CC1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

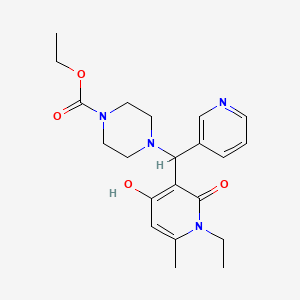

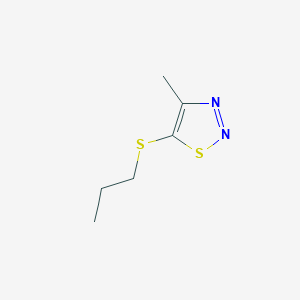

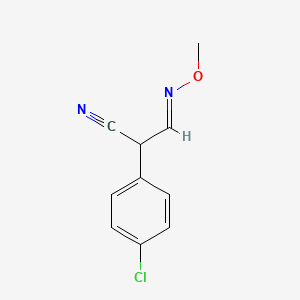

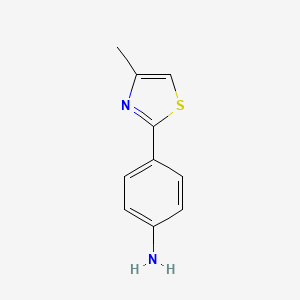

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,4-dimethylphenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one](/img/structure/B2976686.png)

![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2976693.png)

![4-[(3E)-3-(6-chloro-2-oxo-4-phenylquinolin-3-ylidene)-5-phenylpyrazolidin-1-yl]-4-oxobutanoic acid](/img/structure/B2976697.png)

amino]-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2976701.png)

![N-[[4-(4-fluorophenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2976704.png)